5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as 5-Methoxy-2,3-dihydro-1H-inden-2-amine hydrochloride, is a chemical compound with the molecular formula and a molecular weight of approximately 199.68 g/mol. This compound is classified under the indane family of molecules and is recognized for its psychoactive properties. It has been the subject of various scientific investigations due to its potential applications in chemistry, biology, and medicine, particularly in understanding neurotransmitter interactions and developing therapeutic agents.
The compound was first mentioned in a patent in 1998 and later described in peer-reviewed literature starting from 2017. Its synthesis and applications have been discussed in various scientific articles and chemical databases, including BenchChem and PubChem, which provide detailed information about its properties and potential uses .
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is classified as a psychoactive substance due to its effects on the central nervous system. It is structurally related to other aminoindanes and has been explored for its potential as an alcohol replacement drug .
The synthesis of 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride typically involves several key steps:
Industrial production may utilize continuous flow reactors to optimize reaction conditions for higher yield and purity. Advanced purification methods are employed to ensure the quality of the final product .
The molecular structure of 5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can be represented using various chemical notations:
InChI=1S/C10H13NO.ClH/c1-12-10-3-2-7-4-9(11)5-8(7)6-10;/h2-3,6,9H,4-5,11H2,1H3;1H
COC1=CC2=C(CC(C2)N)C=C1.Cl
These notations provide a systematic way to describe the compound's structure .
The compound has a melting point range of approximately 240–243 °C and is categorized under CAS number 81593-54-6. Its chemical properties indicate it can act as both a base and an acid depending on the surrounding environment .
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride can undergo several chemical reactions:
Common reagents used in these reactions include:
These reactions can lead to various products depending on the specific conditions applied .
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride is a solid at room temperature with a defined melting point of 240–243 °C. It is classified as an irritant upon contact with skin or mucous membranes .
The compound exhibits basic properties due to the presence of the amine group. Its solubility characteristics depend on the solvent used; it is soluble in polar solvents but may have limited solubility in non-polar solvents .
5-Methoxy-N-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride has potential applications across several fields:
CAS No.: 16234-96-1
CAS No.: 24622-61-5
CAS No.:
CAS No.: 63719-82-4
CAS No.: